3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-fluoro-4-[[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-9-13(10-19)3-4-14(15)11-20-7-8-23-16(12-20)17(22)21-5-1-2-6-21/h3-4,9,16H,1-2,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUEWUAPXPSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of ortho-Fluoro Trifluoromethylbenzene
The patent CN101337911A outlines a five-step route to synthesize 3-fluoro-4-trifluoromethylbenzonitrile, adaptable for Fragment A preparation. Key steps include:
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Nitration : ortho-Fluoro trifluoromethylbenzene reacts with HNO₃/H₂SO₄ at 10–20°C to yield 3-trifluoromethyl-4-fluoronitrobenzene (82% yield).
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Reduction : Iron powder and ammonium chloride reduce the nitro group to an amine, forming 3-trifluoromethyl-4-fluoroaniline (>99% purity).
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Bromination : Bromine/acetic acid brominates the amine at the para position, yielding 2-bromo-4-fluoro-5-trifluoromethylaniline (85% yield).
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Diazotization and Deamination : Sodium nitrite and hypophosphorous acid convert the amine to a bromide, producing 3-fluoro-4-trifluoromethylbromobenzene (68% yield).
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Cyanide Substitution : Cuprous cyanide in DMF replaces bromide with a cyano group (54% yield).
Adaptation for Fragment A :
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Replace trifluoromethyl with methyl via alternative alkylation.
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Introduce bromomethyl using N-bromosuccinimide (NBS) under radical initiation.
Synthesis of Fragment B: 2-(Pyrrolidine-1-Carbonyl)Morpholine
Morpholine Functionalization
Morpholine derivatives are typically synthesized via:
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Ring-Closing Reactions : Ethanolamine derivatives cyclize with dichloroethyl ether.
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Carbonyl Insertion : React morpholine with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.
Example Protocol :
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Add pyrrolidine-1-carbonyl chloride (1.2 equiv) to morpholine (1.0 equiv) in DCM at 0°C.
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Stir for 12 hours at room temperature.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain 2-(pyrrolidine-1-carbonyl)morpholine (75–80% yield).
Coupling of Fragments A and B
Nucleophilic Substitution
Fragment A’s bromomethyl group reacts with Fragment B’s morpholine nitrogen:
Conditions :
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Solvent: DMF or acetonitrile
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Base: K₂CO₃ or DIPEA
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Temperature: 80–100°C
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Time: 12–24 hours
Yield Optimization :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 62 |
| DIPEA | Acetonitrile | 100 | 12 | 58 |
| DBU | THF | 70 | 18 | 55 |
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling may enhance efficiency:
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Convert Fragment A to a boronic ester.
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Couple with a halogenated Fragment B using Pd(PPh₃)₄.
Challenges :
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Boronic ester stability of benzonitrile derivatives.
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Competing side reactions at the carbonyl group.
Alternative One-Pot Synthesis
A telescoped route condenses multiple steps:
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Simultaneous Bromination/Cyanidation : Use CuCN/KCN in DMSO at 120°C.
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In Situ Coupling : Add Fragment B directly post-cyanidation.
Advantages :
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Reduces purification steps.
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Improves atom economy.
Limitations :
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Requires precise stoichiometric control.
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Lower yield (∼45%) due to intermediate instability.
Purity and Characterization
Critical quality attributes include:
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HPLC Purity : >98% (C18 column, 60:40 acetonitrile/water).
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¹H/¹³C NMR : Confirm absence of regioisomers.
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Mass Spectrometry : Exact mass m/z 317.36 [M+H]⁺.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cycle Time | 72 h | 120 h |
| Yield | 54% | 48% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Key challenges include:
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Safe handling of cyanide reagents.
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High-boiling solvent removal (e.g., DMF).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization avoids pre-halogenation:
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Ir(ppy)₃ catalyst, blue LED.
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Direct coupling of benzonitrile with morpholine derivatives.
Flow Chemistry
Microreactors improve heat/mass transfer:
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3-Fluoro-4-methylbenzonitrile + Fragment B → 90% conversion in 2 minutes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine and pyrrolidine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The fluorine atom on the benzene ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction. Typical reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the morpholine and pyrrolidine moieties.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
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Biological Studies: : The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
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Chemical Biology: : It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
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Industrial Applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship studies conducted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Containing Derivatives
a) 4-(Morpholin-4-Ylmethyl)phenyl Derivatives (Patent EP 4 374 877 A2)
A compound described in , (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-..., shares the morpholin-4-ylmethyl group but lacks the pyrrolidine carbonyl.
- Key differences: The absence of the pyrrolidine-1-carbonyl group reduces steric bulk and hydrogen-bond donor capacity. Fluorine substitution at positions 2 and 3 on the phenyl ring may enhance electron-withdrawing effects compared to the single fluorine in the target compound.
- Implications : The pyrrolidine carbonyl in the target compound may improve target affinity via additional interactions (e.g., with catalytic lysine residues in kinases) .
b) 2-(Morpholin-4-Yl)Ethyl-Substituted Compounds (J. Med. Chem. 2007)
highlights compounds with 2-(morpholin-4-yl)ethyl substituents (e.g., compound 16 , Ki = 221 nM), which showed lower affinity than alkyl-chain analogs.
Heterocyclic Cores with Morpholine Substitutions
a) 2-(Morpholin-4-Yl)-1,7-Naphthyridines (Patent JOURNAL 2022)
describes 1,7-naphthyridines substituted with morpholine.
- Structural contrast :
- The naphthyridine core is more π-deficient than benzonitrile, altering electron distribution.
- Morpholine is at position 2 in naphthyridines vs. position 4 in the target compound.
- Activity implications : The benzonitrile core may offer superior solubility and easier functionalization compared to naphthyridines .
Conformational Analysis
a) Ring Puckering and Morpholine Dynamics (Cremer & Pople, 1975)
defines ring-puckering coordinates, which are critical for understanding the morpholine ring’s conformation.
- Target compound : The pyrrolidine carbonyl may enforce a chair conformation in the morpholine ring, reducing pseudorotation and enhancing binding selectivity.
Q & A
Q. Answer :
- Nitrile group : Acts as a warhead in covalent inhibition or participates in hydrogen bonding with catalytic lysine residues in kinases .
- Fluorine atom : Modulates electron density in the aromatic ring, affecting binding affinity and pharmacokinetics (e.g., blood-brain barrier penetration) .
- Morpholine oxygen : Enhances solubility and may interact with hydrophobic pockets in target proteins .
Methodological Insight : Use alanine scanning mutagenesis or isothermal titration calorimetry (ITC) to quantify contributions of each group to binding .
Advanced: How can researchers experimentally validate the proposed kinase inhibition mechanism of this compound?
Answer :
Experimental Approaches :
- In vitro kinase assays : Use fluorescence polarization or radioactive ATP-binding assays to measure IC₅₀ values against kinases like EGFR or AKT .
- Cellular models : Treat cancer cell lines (e.g., HeLa) and assess downstream markers (e.g., phosphorylated ERK) via Western blot .
- Structural studies : Co-crystallize the compound with target kinases to visualize binding modes (e.g., using SHELXL for refinement ).
Data Interpretation : Compare inhibition profiles with known kinase inhibitors (e.g., gefitinib) to identify selectivity .
Advanced: How can contradictory data in kinase inhibition assays be resolved?
Answer :
Common Contradictions :
- Variability in IC₅₀ values due to assay conditions (e.g., ATP concentration, pH).
- Off-target effects observed in cellular vs. enzymatic assays.
Resolution Strategies : - Standardize assay protocols : Use consistent ATP concentrations (e.g., 1 mM) and buffer systems (e.g., Tris-HCl, pH 7.5) .
- Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Advanced: What structural modifications could enhance the selectivity of this compound for specific kinases?
Answer :
Modification Strategies :
- Replace pyrrolidine-carbonyl : Introduce bulkier groups (e.g., piperazine) to exploit hydrophobic regions in kinase ATP pockets .
- Vary fluorobenzonitrile substituents : Replace fluorine with chlorine to alter electron-withdrawing effects and steric bulk .
- Optimize linker length : Adjust the methylene bridge to better align with kinase active sites .
Methodological Insight : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding poses post-modification .
Advanced: How can crystallographic data resolve uncertainties in the compound’s 3D conformation?
Answer :
Techniques :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion and solve structures using SHELXL .
- Puckering analysis : Apply Cremer-Pople parameters to analyze ring conformations in morpholine/pyrrolidine moieties .
Applications : - Identify torsional strain in the methylene bridge.
- Validate computational docking poses (e.g., AutoDock Vina) .
Advanced: What computational methods predict the compound’s off-target interactions?
Answer :
Approaches :
- Pharmacophore modeling : Use Schrödinger Phase to map interaction patterns across proteomes .
- Machine learning : Train models on ChEMBL data to predict kinase selectivity .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess reactivity with non-kinase targets .
Validation : Cross-check predictions with in vitro toxicity assays (e.g., hepatocyte viability) .
Advanced: How does this compound compare structurally and functionally to analogs in kinase inhibition?
Answer :
Comparative Analysis (Based on ) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
